

Application Notes and Protocols for Clinical Trials of Altizide in Essential Hypertension

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Compound of Interest

Compound Name: Altizide

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial design for **Altizide**, often in combination with Spironolactone, for the treatment of essential hypertension. The following sections detail the mechanism of action, summarize clinical trial data, and provide standardized experimental protocols based on published studies.

Mechanism of Action

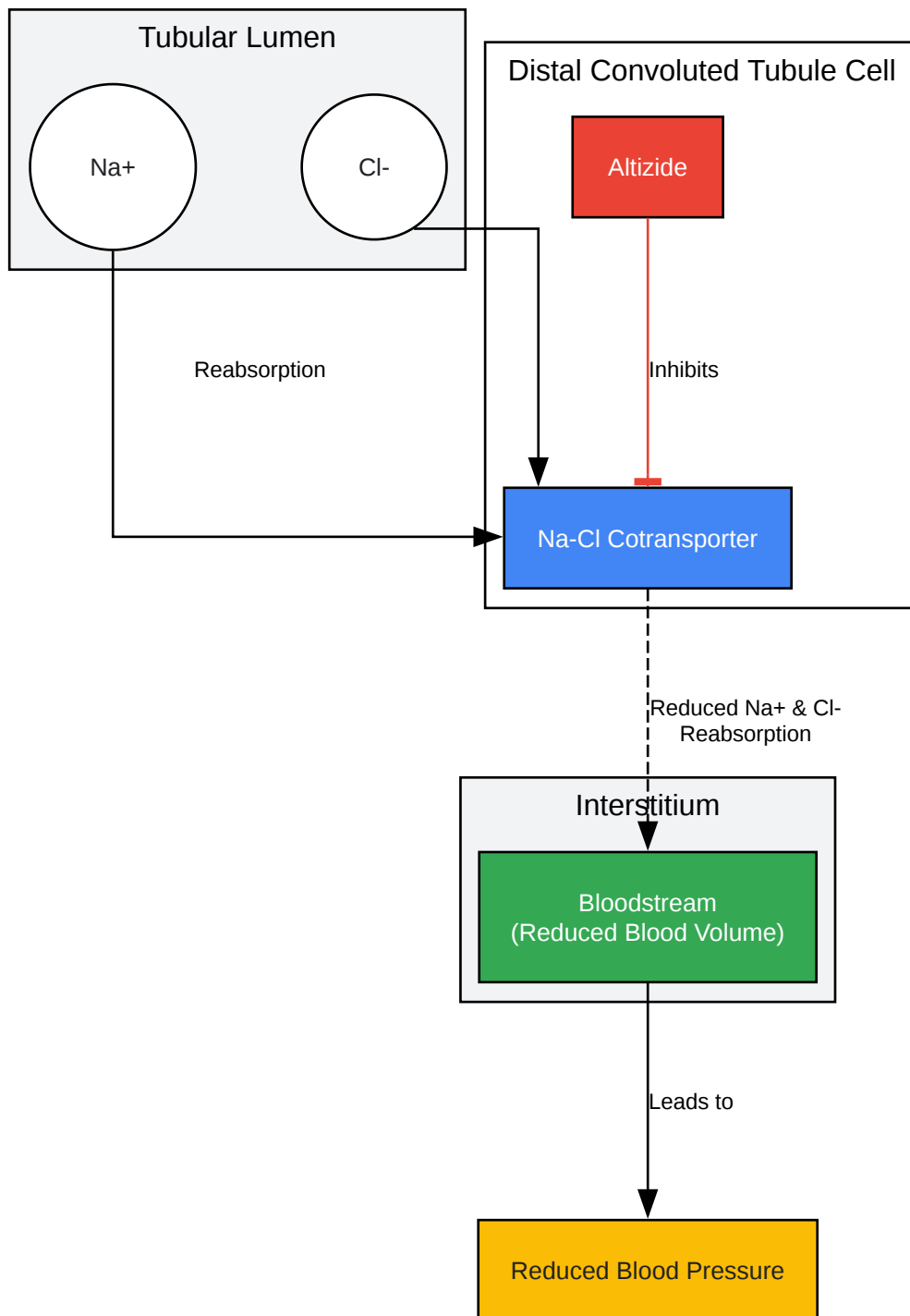
Altizide is a thiazide-like diuretic that exerts its antihypertensive effect by inhibiting the sodium-chloride cotransporter in the distal convoluted tubule of the nephron. This action leads to increased excretion of sodium and water, thereby reducing blood volume and, consequently, blood pressure.^{[1][2]}

Spironolactone, a potassium-sparing diuretic, acts as a competitive antagonist of the aldosterone receptor in the distal convoluted tubule and collecting duct.^{[3][4][5][6]} By blocking aldosterone, Spironolactone inhibits the reabsorption of sodium and water while reducing the excretion of potassium.^{[3][4][5][6]} The combination of **Altizide** and Spironolactone provides a synergistic antihypertensive effect while mitigating the risk of hypokalemia often associated with thiazide diuretics alone.

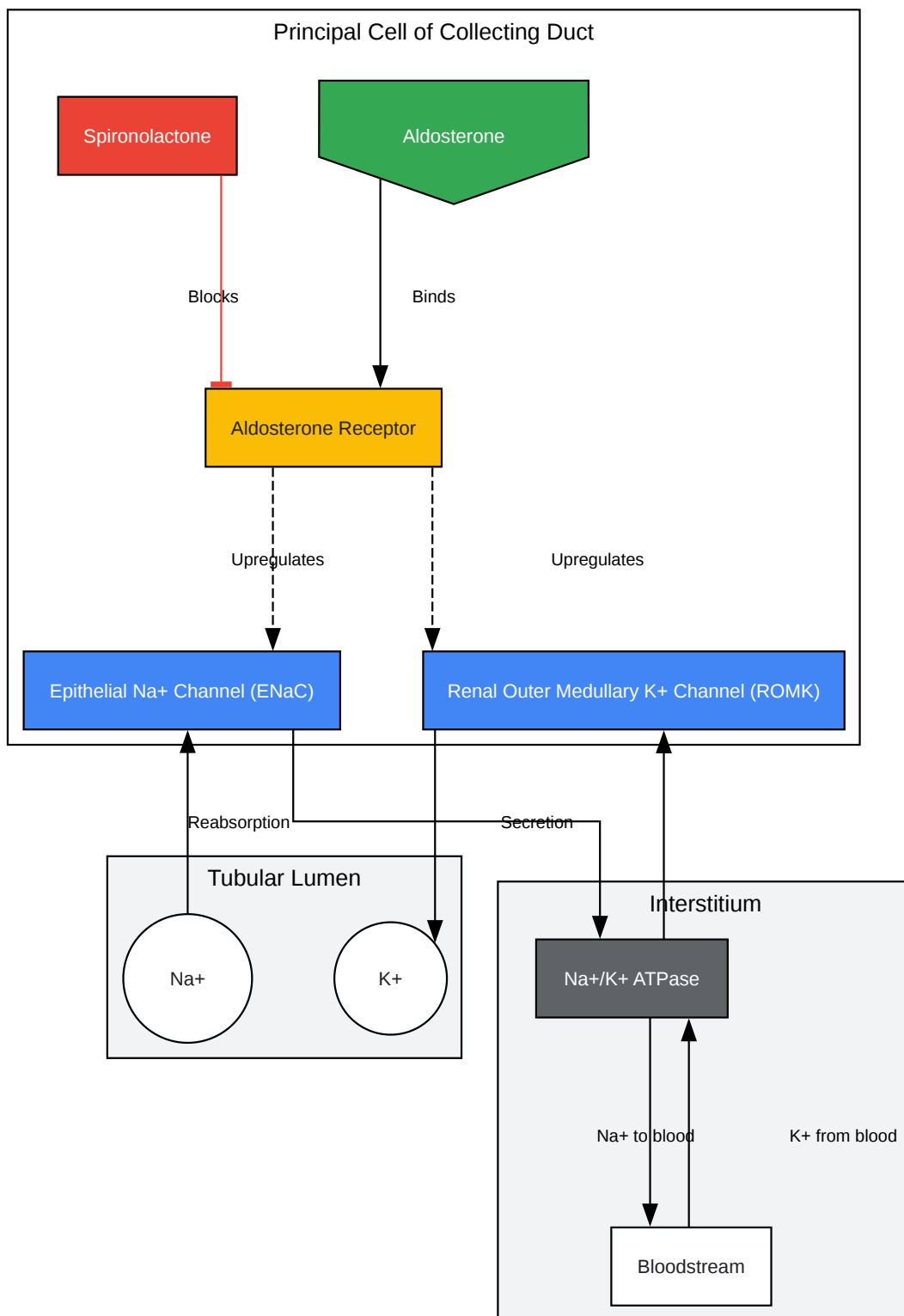
Signaling Pathways

Below are diagrams illustrating the mechanisms of action for **Altizide** and Spironolactone.

Mechanism of Action of Altizide

[Click to download full resolution via product page](#)Caption: Mechanism of Action of **Altizide**.

Mechanism of Action of Spironolactone

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Caption: Mechanism of Action of Spironolactone.

Clinical Trial Data Summary

The following tables summarize quantitative data from key clinical trials investigating **Altizide**, primarily in a fixed-dose combination with Spironolactone (S/A), for the treatment of essential hypertension.

Table 1: Comparison of Spironolactone/**Altizide** (S/A) vs. Enalapril[\[7\]](#)

Parameter	S/A Group	Enalapril Group
Number of Patients	93	93
Treatment Duration	8 weeks	8 weeks
Baseline Supine SBP (mmHg)	165.3 ± 12.4	164.8 ± 11.9
Baseline Supine DBP (mmHg)	102.5 ± 5.1	102.8 ± 5.3
Change in Supine SBP (mmHg)	-22.6	-21.9
Change in Supine DBP (mmHg)	-14.8	-15.5
Patients < 50 years (Change in Supine DBP)	Less effective	More effective
Patients > 50 years (Change in Supine DBP)	More effective	Less effective

Table 2: Monotherapy with Spironolactone/**Altizide**[\[8\]](#)

Parameter	Value
Number of Patients	946
Treatment Duration	90 days
Initial Dose	25 mg Spironolactone / 15 mg Altizide per day
Blood Pressure Normalization (Day 45)	72% of patients
Blood Pressure Control (End of Study)	83% of patients
Adverse Effects Rate	5%

Table 3: Combination Therapy with Spironolactone/**Altizide**^[9]

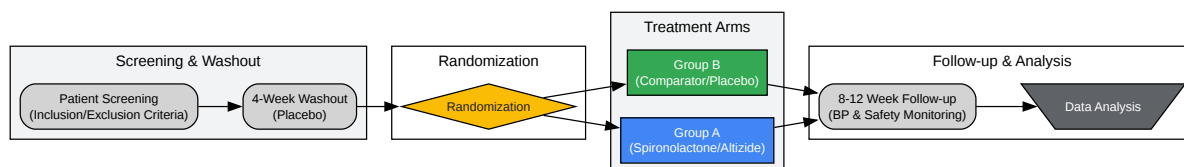
Treatment Group	Number of Patients	Change in Systolic BP	Change in Diastolic BP
S/A alone	482	-15%	-14%
S/A + Beta-blocker/Methyldopa/Clonidine	298	Further decrease	Further decrease
S/A + Clonidine	N/A	-16.6%	-18%

Experimental Protocols

This section outlines a representative experimental protocol for a clinical trial of **Altizide** in combination with Spironolactone for essential hypertension, based on common practices identified in the literature.

Study Design

A randomized, double-blind, parallel-group study is a robust design for evaluating the efficacy and safety of **Altizide** in combination with Spironolactone.



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Caption: Experimental Workflow for a Randomized Controlled Trial.

Patient Selection Criteria

Inclusion Criteria:

- Adults aged 18-75 years.
- Diagnosis of mild to moderate essential hypertension (e.g., diastolic blood pressure between 90 and 120 mmHg).[8]
- Willingness to provide informed consent.

Exclusion Criteria:

- Secondary hypertension.
- Severe renal impairment.
- Hyperkalemia.
- History of allergy to thiazide diuretics or sulfonamides.
- Pregnancy or lactation.

Treatment Regimen

- Test Group: Fixed-dose combination of 25 mg Spironolactone and 15 mg **Altizide**, administered orally once daily.[\[8\]](#)
- Control Group: Placebo or an active comparator (e.g., Enalapril 20 mg daily).
- Dose Titration: For patients not achieving target blood pressure after a predefined period (e.g., 45 days), the dose may be increased (e.g., to two tablets per day).[\[8\]](#)

Blood Pressure Measurement Protocol

Accurate and consistent blood pressure measurement is critical for assessing the primary endpoint.

- Patient Preparation: The patient should be seated comfortably in a quiet room for at least 5 minutes before measurement. The back should be supported, and legs should not be crossed.
- Device: Use a validated automated oscillometric blood pressure device.
- Procedure:
 - Take three separate readings at 1-2 minute intervals.
 - Discard the first reading and average the second and third readings.[\[10\]](#)
 - For some studies, 24-hour ambulatory blood pressure monitoring (ABPM) may be employed to assess blood pressure control over a full day.

Schedule of Assessments

Table 4: Schedule of Assessments

Assessment	Screening (Week -4)	Baseline (Week 0)	Week 4	Week 8	End of Study (Week 12)
Informed Consent	X				
Medical History	X				
Physical Examination	X	X	X	X	
Blood Pressure & Heart Rate	X	X	X	X	X
Serum Electrolytes (K ⁺ , Na ⁺)	X	X	X	X	
Serum Creatinine	X	X	X	X	
Serum Uric Acid	X	X	X		
Adverse Event Monitoring	X	X	X	X	

Efficacy and Safety Endpoints

Primary Efficacy Endpoint:

- Change from baseline in mean sitting diastolic and systolic blood pressure at the end of the treatment period.

Secondary Efficacy Endpoints:

- Proportion of patients achieving target blood pressure (e.g., diastolic BP \leq 90 mmHg).[8]

- Change in 24-hour ambulatory blood pressure.

Safety Endpoints:

- Incidence of adverse events.
- Changes in laboratory parameters (serum potassium, creatinine, uric acid).
- Changes in body weight and heart rate.

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